Hippuric-benzaldehyde azalactone

Catalog No.
S3394081
CAS No.
15732-43-1
M.F
C16H11NO2
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hippuric-benzaldehyde azalactone

CAS Number

15732-43-1

Product Name

Hippuric-benzaldehyde azalactone

IUPAC Name

(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+

InChI Key

VFDOKJVMHZUBTN-SDNWHVSQSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Hippuric-benzaldehyde azalactone is a chemical compound with the molecular formula C₁₆H₁₁NO₂. It is synthesized through the reaction of hippuric acid, which is the benzamide derivative of glycine, with benzaldehyde and acetic anhydride. This compound belongs to a class of azlactones, which are cyclic amides formed from the condensation of amino acids and aldehydes. The structure of hippuric-benzaldehyde azalactone features a unique arrangement that contributes to its reactivity and biological properties.

The synthesis of hippuric-benzaldehyde azalactone involves several key reactions:

  • Formation of Azlactone: Hippuric acid reacts with benzaldehyde in the presence of acetic anhydride to form an azlactone intermediate. This process is part of the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine into various amino acids through an oxazolone intermediate .
  • Reduction: The azlactone can undergo reduction to yield phenylalanine, illustrating its potential in amino acid synthesis .
  • Catalysis: Various catalysts, such as alum, have been shown to enhance the efficiency of this reaction by facilitating the formation of the azlactone .

Hippuric-benzaldehyde azalactone exhibits notable biological activity, particularly in its potential as a precursor for amino acids. Its derivatives may possess pharmacological properties, although specific studies detailing its biological effects remain limited. The compound's structure suggests potential interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.

The synthesis methods for hippuric-benzaldehyde azalactone include:

  • Conventional Synthesis: The traditional method involves mixing hippuric acid with benzaldehyde and acetic anhydride under controlled conditions, often requiring heat to facilitate the reaction .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields, providing a more efficient pathway for synthesizing azlactones .

Hippuric-benzaldehyde azalactone has potential applications in:

  • Pharmaceuticals: As a precursor in amino acid synthesis, it may be utilized in developing various therapeutic agents.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Hippuric-benzaldehyde azalactone shares similarities with several other compounds in the azlactone category. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-Phenyl-oxazoloneContains a phenyl group attached to oxazoloneIntermediate in amino acid synthesis
Benzylidene-acetic acidSimilar condensation reactionsUsed in different synthetic pathways
HydantoinRelated through enolate-forming reactionsDifferent functional groups present

Hippuric-benzaldehyde azalactone is unique due to its specific combination of hippuric acid and benzaldehyde, leading to distinct reactivity patterns and potential applications not fully explored in other azlactones.

XLogP3

3.6

Dates

Modify: 2023-08-19

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